Cas no 5386-23-2 (1-(aminomethyl)naphthalen-2-ol)

1-(aminomethyl)naphthalen-2-ol 化学的及び物理的性質
名前と識別子
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- 2-Naphthalenol,1-(aminomethyl)-
- 1-(aminomethyl)naphthalen-2-ol
- 2-Hydroxynaphthalen-1-ylmethylamine
- (2-Oxy-naphthyl-(1)-methyl)-amin
- 1-aminomethyl-2-naphthol
- 1-AMINOMETHYL-NAPHTHALEN-2-OL
- 1-aminomethyl-naphthalene-2-ol
- 1-aminomethyl-N-naphthalene-2-ol
- cid_241200
- 1-(AMINOMETHYL)-2-NAPHTHOL
- BDBM96726
- MFCD07786743
- NSC-48422
- 5386-23-2
- 1-Aminomethyl-naphthalen-2-ol, AldrichCPR
- DTXSID90286957
- NSC48422
- SR-01000768596
- SR-01000768596-2
- AB42933
- CHEMBL406341
- MLS000736640
- SMR000528229
- CS-0354071
- EN300-145738
- 1-(aminomethyl)-2-naphthalenol
- SCHEMBL2452503
- AKOS000143665
-
- MDL: MFCD07786743
- インチ: InChI=1S/C11H11NO/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-6,13H,7,12H2
- InChIKey: KAGRCSIJBVBXLY-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C=CC(=C2CN)O
計算された属性
- 精确分子量: 173.08400
- 同位素质量: 173.084
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 172
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 46.2Ų
じっけんとくせい
- 密度みつど: 1.22
- Boiling Point: 361.3°Cat760mmHg
- フラッシュポイント: 172.3°C
- Refractive Index: 1.692
- PSA: 46.25000
- LogP: 2.70440
1-(aminomethyl)naphthalen-2-ol Security Information
1-(aminomethyl)naphthalen-2-ol 税関データ
- 税関コード:2922299090
- 税関データ:
中国税関コード:
2922299090概要:
2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
1-(aminomethyl)naphthalen-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-145738-0.1g |
1-(aminomethyl)naphthalen-2-ol |
5386-23-2 | 0.1g |
$540.0 | 2023-06-08 | ||
Enamine | EN300-145738-0.05g |
1-(aminomethyl)naphthalen-2-ol |
5386-23-2 | 0.05g |
$515.0 | 2023-06-08 | ||
Enamine | EN300-145738-0.5g |
1-(aminomethyl)naphthalen-2-ol |
5386-23-2 | 0.5g |
$589.0 | 2023-06-08 | ||
Alichem | A219000247-1g |
1-(Aminomethyl)-2-hydroxynaphthalene |
5386-23-2 | 98% | 1g |
$1651.30 | 2023-09-01 | |
Enamine | EN300-145738-100mg |
1-(aminomethyl)naphthalen-2-ol |
5386-23-2 | 100mg |
$540.0 | 2023-09-29 | ||
Enamine | EN300-145738-50mg |
1-(aminomethyl)naphthalen-2-ol |
5386-23-2 | 50mg |
$515.0 | 2023-09-29 | ||
Enamine | EN300-145738-10000mg |
1-(aminomethyl)naphthalen-2-ol |
5386-23-2 | 10000mg |
$2638.0 | 2023-09-29 | ||
Enamine | EN300-145738-500mg |
1-(aminomethyl)naphthalen-2-ol |
5386-23-2 | 500mg |
$589.0 | 2023-09-29 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424741-100mg |
1-(Aminomethyl)naphthalen-2-ol |
5386-23-2 | 98% | 100mg |
¥9720.00 | 2024-05-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424741-2.5g |
1-(Aminomethyl)naphthalen-2-ol |
5386-23-2 | 98% | 2.5g |
¥21636.00 | 2024-05-09 |
1-(aminomethyl)naphthalen-2-ol 関連文献
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Maria José Climent,Avelino Corma,Sara Iborra RSC Adv. 2012 2 16
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2. 541. 3 : 4-Dihydro-2-ketonaphtho(1′ : 2′–5 : 6)-1 : 3-oxazineR. D. Haworth,R. MacGillivray,D. H. Peacock J. Chem. Soc. 1952 2857
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Radhika Gupta,Manavi Yadav,Rashmi Gaur,Gunjan Arora,Priya Yadav,Rakesh Kumar Sharma Mater. Horiz. 2020 7 3097
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4. 309. The action of formaldehyde on proteinsRobert D. Haworth,Roy MacGillivray,David H. Peacock J. Chem. Soc. 1950 1493
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5. 569. The action of formaldehyde on proteins. Part II. Some reactions of N-hydroxymethylamidesR. D. Haworth,D. H. Peacock,W. R. Smith,R. MacGillivray J. Chem. Soc. 1952 2972
1-(aminomethyl)naphthalen-2-olに関する追加情報
1-(Aminomethyl)Naphthalen-2-Ol: A Comprehensive Overview
1-(Aminomethyl)Naphthalen-2-Ol, also known by its CAS number 5386-23-2, is a fascinating organic compound with a unique structure and versatile applications. This compound belongs to the class of naphthols, which are derivatives of naphthalene containing a hydroxyl group. The presence of the aminomethyl group attached to the naphthol framework introduces additional functional diversity, making it a valuable molecule in various fields of chemistry and materials science.
The molecular structure of 1-(Aminomethyl)Naphthalen-2-Ol consists of a naphthalene ring system with a hydroxyl group at the 2-position and an aminomethyl group (-CH₂NH₂) at the 1-position. This arrangement creates a molecule with both aromatic and aliphatic characteristics, which can be exploited for diverse chemical reactions and applications. The compound's aromaticity contributes to its stability, while the hydroxyl and aminomethyl groups provide sites for further functionalization.
Recent studies have highlighted the potential of 1-(Aminomethyl)Naphthalen-2-Ol in the development of advanced materials, particularly in the field of optoelectronics. Researchers have explored its use as a building block for constructing organic semiconductors, where its electronic properties play a crucial role. The compound's ability to undergo various chemical modifications has also made it a valuable precursor in the synthesis of more complex molecules with tailored functionalities.
In terms of synthesis, 1-(Aminomethyl)Naphthalen-2-Ol can be prepared through several routes, including nucleophilic substitution and coupling reactions. One common method involves the reaction of 1-naphthol with an appropriate alkylating agent in the presence of a base. The choice of reagents and reaction conditions can significantly influence the yield and purity of the final product, making optimization an essential step in its synthesis.
The physical properties of 1-(Aminomethyl)Naphthalen-2-Ol include a melting point of approximately 150°C and a boiling point around 350°C under standard conditions. Its solubility in common solvents such as water, ethanol, and dichloromethane is moderate, which facilitates its handling in various chemical processes. The compound's UV-Vis spectrum reveals strong absorption bands in the visible region, indicating its potential for use in light-sensitive applications.
One area where 1-(Aminomethyl)Naphthalen-2-Ol has shown significant promise is in drug discovery. Its structure allows for interactions with biological systems through hydrogen bonding and π-π stacking, making it a candidate for designing bioactive molecules. Recent research has focused on its role as a scaffold for developing anti-inflammatory and anticancer agents, leveraging its ability to modulate cellular pathways.
Moreover, 1-(Aminomethyl)Naphthalen-2-Ol has found applications in environmental chemistry, particularly in the development of sensors for detecting pollutants such as heavy metals and organic contaminants. Its functional groups enable selective binding to specific analytes, making it a potential candidate for creating sensitive detection systems.
In conclusion, 1-(Aminomethyl)Naphthalen-2-Ol (CAS No: 5386-23-2) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and material science, positions it as an important molecule for future research and development. As ongoing studies continue to uncover new possibilities, this compound is likely to play an increasingly significant role in both academic and industrial settings.
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